Bicyclohomofarnesal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

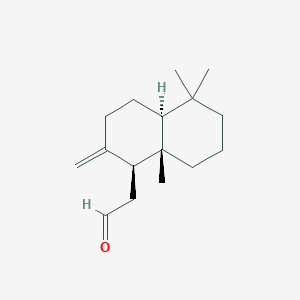

2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWKKBSHTOEBHL-OFQRWUPVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bicyclohomofarnesal from Sclareolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of γ-bicyclohomofarnesal, a potent ambergris odorant, from the readily available natural product, (+)-sclareolide. The synthesis follows a straightforward and efficient three-step sequence, making it a viable route for producing this valuable compound and its derivatives for applications in fragrance chemistry and as a key intermediate in the synthesis of bioactive molecules.

Core Synthesis Pathway

The conversion of sclareolide to γ-bicyclohomofarnesal proceeds through three key transformations:

-

Weinreb Amide Formation: The lactone ring of sclareolide is opened to form a stable N-methoxy-N-methylamide (Weinreb amide).

-

Dehydration: The tertiary alcohol resulting from the lactone opening is dehydrated to introduce a crucial exocyclic double bond.

-

Reduction: The Weinreb amide is reduced to the target aldehyde, γ-bicyclohomofarnesal.

This synthetic approach offers a competitive alternative to previously reported methods in terms of both overall yield and the number of synthetic steps.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of γ-bicyclohomofarnesal and its endo-isomer, which were obtained in 47% and 26% overall yields, respectively, from commercial R-(+)-sclareolide.[1]

Step 1: Synthesis of the Weinreb Amide

The first step involves the conversion of (+)-sclareolide to the corresponding Weinreb amide. This is achieved by reacting sclareolide with the dimethylaluminium amide derived from N-methoxy-N-methylamine. This method is highly efficient, affording the desired Weinreb amide in a 98% yield.

Detailed Protocol:

-

To a solution of N-methoxy-N-methylamine, add a solution of trimethylaluminium in an appropriate solvent (e.g., toluene or dichloromethane) at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere (e.g., argon or nitrogen).

-

After the formation of the dimethylaluminium amide, add a solution of (+)-sclareolide in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or other suitable analytical techniques).

-

Upon completion, quench the reaction by carefully adding a dilute acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure Weinreb amide.

Step 2: Dehydration of the Tertiary Alcohol

The tertiary alcohol within the Weinreb amide intermediate is then dehydrated to form a mixture of exo- and endo-isomeric alkenes.

Detailed Protocol:

-

Dissolve the Weinreb amide in a suitable solvent such as pyridine.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a dehydrating agent, such as thionyl chloride, to the cooled solution.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring its progress.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the products with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.

-

The resulting mixture of unsaturated Weinreb amides can be separated by column chromatography.

Step 3: Reduction to γ-Bicyclohomofarnesal

The final step is the reduction of the unsaturated Weinreb amide to the target aldehyde, γ-bicyclohomofarnesal. This transformation is accomplished with a hydride reducing agent. A combination of the dehydration and reduction steps has been reported to proceed with a high yield of 90%.

Detailed Protocol:

-

Dissolve the purified unsaturated Weinreb amide in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add a solution of lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in a suitable solvent.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude aldehyde by column chromatography.

Quantitative Data Summary

| Step | Reaction | Reagents | Yield |

| 1 | Weinreb Amide Formation | (+)-Sclareolide, Dimethylaluminium amide of N-methoxy-N-methylamine | 98% |

| 2 & 3 | Dehydration and Reduction | Weinreb Amide, Thionyl Chloride/Pyridine, LiAlH4 or DIBAL-H | 90% (combined) |

| Overall | Sclareolide to γ-Bicyclohomofarnesal | ~47% | |

| Overall | Sclareolide to endo-Isomer | ~26% |

Visualizing the Synthesis and Workflow

Signaling Pathway of Bicyclohomofarnesal Synthesis

Caption: Chemical transformation from sclareolide to γ-bicyclohomofarnesal.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for the synthesis.

References

The Enigmatic Allure of γ-Bicyclohomofarnesal: A Technical Guide to its Ambergris Odorant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambergris, a rare and historically prized material from the digestive system of sperm whales, has captivated the fragrance industry for centuries with its complex and alluring aroma. The unique olfactory profile of ambergris is largely attributed to a collection of oxidative degradation products of the triterpene ambrein. Among these, the bicyclic ether Ambroxide is one of the most well-known and commercially significant. However, a lesser-known but equally important contributor to the characteristic ambergris scent is the aldehyde, γ-bicyclohomofarnesal. This technical guide provides an in-depth exploration of the ambergris odorant properties of γ-bicyclohomofarnesal, including its synthesis, physicochemical characteristics, and the underlying principles of its olfactory perception.

Physicochemical Properties and Odor Profile

γ-Bicyclohomofarnesal is a sesquiterpenoid aldehyde with the chemical formula C16H26O. Its structure, characterized by a decalin (bicyclodecahydronaphthalene) core, is closely related to other key ambergris odorants. The olfactory profile of γ-bicyclohomofarnesal is predominantly described as having a strong, woody, and ambery character, reminiscent of natural ambergris. While quantitative data on its odor threshold is not widely published, its potent aroma is a key contributor to the overall ambergris fragrance.

| Property | Value |

| IUPAC Name | 2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde |

| Molecular Formula | C16H26O |

| Molecular Weight | 234.38 g/mol |

| Odor Description | Woody, Ambery, Ambergris-like |

Synthesis of γ-Bicyclohomofarnesal

The primary synthetic route to γ-bicyclohomofarnesal starts from (+)-sclareolide, a lactone derived from sclareol, which is extracted from the clary sage plant (Salvia sclarea).

Experimental Protocol: Synthesis from (+)-Sclareolide

This multi-step synthesis involves the conversion of sclareolide to a key intermediate aldehyde. The following is a generalized protocol based on established chemical transformations.

Step 1: Reduction of Sclareolide to the Diol

-

To a solution of (+)-sclareolide in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH4).

-

Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution), followed by more water.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield the crude diol.

-

Purify the diol by column chromatography on silica gel.

Step 2: Oxidative Cleavage of the Diol to the Aldehyde (γ-Bicyclohomofarnesal)

-

Dissolve the purified diol in a suitable organic solvent (e.g., dichloromethane or toluene).

-

Add an oxidizing agent capable of cleaving 1,2-diols, such as sodium periodate (NaIO4) or lead tetraacetate (Pb(OAc)4).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain γ-bicyclohomofarnesal.

Caption: Synthesis pathway of γ-Bicyclohomofarnesal from Sclareolide.

Olfactory Perception and Signaling

The perception of odorants like γ-bicyclohomofarnesal is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal epithelium.

While the specific olfactory receptor for γ-bicyclohomofarnesal has not been definitively identified, research on the closely related and structurally similar ambergris odorant, (-)-Ambroxide, has identified OR7A17 as a key receptor. It is plausible that γ-bicyclohomofarnesal interacts with a similar subset of ORs, potentially including OR7A17, to elicit its characteristic ambergris aroma.

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating an intracellular signaling cascade.

Caption: Generalized olfactory signal transduction pathway.

Experimental Protocol: Sensory Evaluation

A comprehensive sensory evaluation of γ-bicyclohomofarnesal is crucial for characterizing its odor profile and potency. This is typically conducted using a trained sensory panel.

1. Panelist Selection and Training:

-

Recruit panelists based on their ability to detect and describe a range of standard odorants.

-

Train panelists to identify and rate the intensity of various aroma attributes, including "woody," "ambery," "musky," and "sweet."

2. Sample Preparation:

-

Prepare a dilution series of γ-bicyclohomofarnesal in a suitable odorless solvent (e.g., diethyl phthalate or ethanol).

-

Prepare solutions of reference ambergris compounds (e.g., Ambroxide) for comparison.

3. Evaluation Procedure (e.g., Triangle Test for Odor Threshold):

-

Present panelists with three samples, two of which are identical (blanks or a known concentration) and one of which is the odorant at a specific dilution.

-

Ask panelists to identify the "odd" sample.

-

The odor detection threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant.

4. Odor Profile Analysis:

-

Present panelists with a concentration of γ-bicyclohomofarnesal well above its detection threshold.

-

Ask panelists to rate the intensity of various odor descriptors on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Analyze the data to create a detailed odor profile.

Caption: Workflow for sensory evaluation of γ-Bicyclohomofarnesal.

Conclusion

γ-Bicyclohomofarnesal is a significant contributor to the characteristic and highly valued scent of ambergris. Its synthesis from readily available natural precursors like sclareolide makes it an important molecule for the fragrance industry. Understanding its physicochemical properties, detailed odor profile, and the biological mechanisms of its perception is crucial for the development of new and innovative fragrances. Further research to identify its specific olfactory receptors and to quantify its odor activity value will provide deeper insights into the structure-odor relationships of ambergris compounds and aid in the rational design of novel odorants.

Spectroscopic Characterization of Bicyclohomofarnesal Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a representative bicyclic sesquiterpenoid aldehyde, a class of compounds analogous to the theoretical "Bicyclohomofarnesal." Due to the absence of a specific, well-documented compound under the name this compound in scientific literature, this guide utilizes data from a published study on structurally related, well-characterized molecules. The information presented herein is essential for researchers engaged in the isolation, identification, and synthetic development of novel bicyclic sesquiterpenoids.

The data is based on the characterization of 4βH-cadin-9-en-15-al , a bicyclic sesquiterpenoid aldehyde isolated from the essential oil of Eryngium maritimum L.[1]. This compound serves as a pertinent example for understanding the spectroscopic features of this class of molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4βH-cadin-9-en-15-al.

Table 1: ¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.85 | m | |

| 2 | 1.95, 1.65 | m | |

| 3 | 1.75, 1.55 | m | |

| 4 | 2.10 | m | |

| 5 | 1.90 | m | |

| 6 | 2.20 | m | |

| 7 | 2.30 | m | |

| 8 | 1.45 | m | |

| 9 | 5.40 | br s | |

| 11 | 2.05 | m | |

| 12 | 0.95 | d | 6.8 |

| 13 | 0.75 | d | 6.8 |

| 14 | 1.60 | s | |

| 15 | 9.75 | s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) |

| 1 | 42.1 |

| 2 | 27.5 |

| 3 | 26.8 |

| 4 | 50.5 |

| 5 | 48.7 |

| 6 | 38.2 |

| 7 | 35.5 |

| 8 | 29.8 |

| 9 | 121.3 |

| 10 | 138.5 |

| 11 | 28.4 |

| 12 | 21.5 |

| 13 | 21.4 |

| 14 | 23.6 |

| 15 | 204.7 |

Solvent: CDCl₃

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Absorptions / Fragments |

| IR (cm⁻¹) | 2950, 2870 (C-H stretching), 1725 (C=O stretching, aldehyde), 1645 (C=C stretching) |

| MS (m/z) | 220 [M]⁺, 205, 177, 163, 149, 135, 121, 107, 93, 79, 67 |

Experimental Protocols

The following methodologies are based on standard practices for the isolation and characterization of natural products, as exemplified in the study of sesquiterpenoids from Eryngium maritimum[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR Acquisition: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent resonance of CDCl₃ (δ 77.0).

Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra were obtained on a PerkinElmer Spectrum One FT-IR spectrometer.

-

Sample Preparation: A thin film of the purified compound was prepared on a NaCl or KBr plate.

-

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A Hewlett-Packard GC-MS system equipped with a mass selective detector was used.

-

Chromatographic Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) was employed. The oven temperature was programmed with an initial hold at a lower temperature, followed by a ramp to a final temperature to ensure separation of components. Helium was used as the carrier gas.

-

Mass Spectrometry Conditions: Electron ionization (EI) mode was used with an ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400.

Workflow for Spectroscopic Analysis of Novel Bicyclic Sesquiterpenoids

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel bicyclic sesquiterpenoid aldehyde from a natural source.

Caption: Experimental workflow for the isolation and spectroscopic identification of a novel natural product.

References

The Biosynthesis of Bicyclohomofarnesal: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the proposed biosynthetic pathway of Bicyclohomofarnesal, a C16 bicyclic sesquiterpenoid aldehyde. Drawing upon established principles of terpenoid biosynthesis and recent discoveries in homoterpene formation, this document provides a comprehensive overview of the enzymatic steps, precursor molecules, and potential regulatory mechanisms involved in its synthesis. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic biology, and drug discovery.

Introduction to this compound

This compound, with the IUPAC name 2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde, is a C16 bicyclic sesquiterpenoid. Its structure is characterized by a drimane-type decahydronaphthalene core, an additional carbon atom compared to the typical C15 sesquiterpenoids (a "homo" modification), and a terminal aldehyde functional group. The unique structural features of this compound suggest a complex and fascinating biosynthetic origin, combining elements from both conventional sesquiterpenoid and more recently discovered homoterpenoid pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three key stages:

-

Formation of the C16 Precursor: The pathway initiates with the methylation of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), to yield a C16 analog.

-

Cyclization to the Bicyclic Core: The C16 precursor undergoes cyclization to form the characteristic drimane skeleton.

-

Oxidative Tailoring: A series of oxidation reactions modify the bicyclic intermediate to introduce the final aldehyde functionality.

The proposed enzymatic cascade is depicted in the following pathway diagram:

Caption: Proposed biosynthetic pathway of this compound.

Stage 1: Formation of the C16 Precursor, (2E,7E)-6-Methyl-Farnesyl Diphosphate

The initial step deviates from canonical sesquiterpenoid biosynthesis. It is proposed that farnesyl diphosphate (FPP) undergoes methylation to form a C16 analog. This reaction is catalyzed by an FPP methyltransferase , utilizing S-adenosyl methionine (SAM) as the methyl group donor. This mechanism is based on the recently discovered pathway for C16-homoterpenoids in bacteria.

Stage 2: Cyclization to the Homodrimane Skeleton

The resulting (2E,7E)-6-methyl-farnesyl diphosphate serves as the substrate for a specialized drimane synthase-like terpene cyclase . This enzyme would catalyze the intramolecular cyclization to form a C16 drimanyl cation intermediate. While classical drimenol synthases utilize FPP, it is hypothesized that a variant of this enzyme possesses a broader substrate specificity to accept the C16 precursor. The subsequent capture of water by the carbocation intermediate would yield Homodrimenol .

Stage 3: Oxidation to this compound

The final stage involves the oxidation of the primary alcohol group of Homodrimenol to an aldehyde. This two-electron oxidation is likely catalyzed by a Homodrimenol dehydrogenase , an NAD(P)+-dependent oxidoreductase. This enzymatic step results in the formation of the final product, This compound .

Quantitative Data

Quantitative kinetic data for the specific enzymes in the proposed this compound pathway are not yet available. However, data from homologous enzymes in related pathways provide a basis for expected catalytic efficiencies.

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Source Organism (Homologous Enzyme) |

| FPP Methyltransferase | FPP | 10-50 | 0.1-1.0 | Streptomyces spp. (for C16 homoterpenes) |

| Drimenol Synthase | FPP | 1-10 | 0.01-0.1 | Persicaria hydropiper |

| Sesquiterpene Oxidase (P450) | Drimenol | 5-50 | 0.05-0.5 | Persicaria hydropiper |

| Alcohol Dehydrogenase | Primary Alcohols | 10-1000 | 1-100 | General |

Note: The kinetic parameters for the proposed this compound pathway enzymes may vary depending on the specific organism and the C16 substrate.

Experimental Protocols

The following section outlines general methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Enzyme Assay for FPP Methyltransferase

Objective: To determine the activity of a candidate FPP methyltransferase in converting FPP to (2E,7E)-6-methyl-farnesyl diphosphate.

Methodology:

-

Enzyme Preparation: Heterologous expression of the candidate methyltransferase gene (e.g., in E. coli) followed by protein purification.

-

Reaction Mixture:

-

Purified enzyme

-

Farnesyl diphosphate (FPP)

-

S-Adenosyl methionine (SAM)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5) with MgCl2

-

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Quench the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated FPP product.

Caption: Experimental workflow for the FPP methyltransferase assay.

Drimane Synthase-like Cyclase Assay

Objective: To assess the ability of a candidate drimane synthase to cyclize (2E,7E)-6-methyl-farnesyl diphosphate into Homodrimenol.

Methodology:

-

Enzyme Preparation: Heterologous expression and purification of the candidate drimane synthase.

-

Substrate Preparation: Synthesize or enzymatically produce (2E,7E)-6-methyl-farnesyl diphosphate.

-

Reaction Mixture:

-

Purified enzyme

-

(2E,7E)-6-methyl-farnesyl diphosphate

-

Reaction buffer (e.g., MOPSO, pH 7.0) with MgCl2

-

-

Incubation: Incubate at an optimal temperature (e.g., 30°C).

-

Product Extraction and Analysis: Follow the same procedure as for the methyltransferase assay to detect the formation of Homodrimenol.

Homodrimenol Dehydrogenase Assay

Objective: To identify and characterize the enzyme responsible for the oxidation of Homodrimenol to this compound.

Methodology:

-

Enzyme Preparation: Preparation of a cell-free extract from the source organism or heterologous expression of a candidate dehydrogenase.

-

Reaction Mixture:

-

Enzyme preparation

-

Homodrimenol (substrate)

-

NAD+ or NADP+ (cofactor)

-

Reaction buffer (e.g., phosphate buffer, pH 8.0)

-

-

Incubation: Incubate at an optimal temperature.

-

Product Extraction and Analysis: Extract the product and analyze by GC-MS or LC-MS to identify this compound. The consumption of NAD(P)H can also be monitored spectrophotometrically at 340 nm.

Logical Relationships in Pathway Regulation

The biosynthesis of this compound is likely subject to complex regulatory mechanisms at both the genetic and metabolic levels.

Caption: Logical relationships in the regulation of this compound biosynthesis.

Conclusion

The proposed biosynthetic pathway for this compound provides a compelling model for the formation of this unique C16 sesquiterpenoid. It highlights the modularity of natural product biosynthesis, where enzymes from different pathways can be combined to generate novel chemical diversity. Further research, including the identification and characterization of the specific enzymes involved, will be crucial to fully elucidate this pathway and unlock its potential for biotechnological applications, such as the sustainable production of this and other valuable bioactive compounds.

Unveiling Bicyclohomofarnesal: A Technical Guide to its Discovery, Isolation, and Characterization in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohomofarnesal, a bicyclic sesquiterpenoid aldehyde, is a naturally occurring compound that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and methodologies for the isolation and characterization of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this natural product.

Discovery and Natural Occurrence

This compound, also known by synonyms such as γ-bicyclohomofarnesal or Ambral, has been identified in plant species primarily within the Zingiberaceae family.[1] While the precise details of its initial discovery in nature are not extensively documented in readily available literature, its structural relationship to other well-studied terpenoids suggests its identification occurred within the broader exploration of plant-derived natural products.

The primary documented natural sources of this compound are the rhizomes of Hedychium spicatum and Alpinia calcarata.[1] Although numerous studies have analyzed the essential oil composition of Hedychium spicatum, this compound is often not listed as a major constituent, suggesting it is likely a minor component of the essential oil. The chemical profile of the essential oil of Hedychium spicatum can vary significantly based on the geographical location of the plant.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O | PubChem |

| Molecular Weight | 234.38 g/mol | PubChem |

| IUPAC Name | 2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | PubChem |

| CAS Number | 3243-36-5 | ChemicalBook |

| Appearance | Not specified in literature | - |

| Boiling Point | 307 °C | ChemicalBook |

| Density | 0.94 g/cm³ | ChemicalBook |

| Flash Point | 145 °C | ChemicalBook |

| ¹H NMR (CDCl₃) | δ (ppm): 9.76 (t, J=2.5 Hz, 1H), 4.85 (s, 1H), 4.55 (s, 1H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.20 (m, 8H), 0.90 (s, 3H), 0.85 (s, 3H), 0.82 (s, 3H). (Predicted, data from synthesis papers may vary) | - |

| ¹³C NMR (CDCl₃) | δ (ppm): 202.8, 148.5, 106.5, 55.8, 51.2, 41.8, 39.5, 36.8, 33.5, 33.2, 29.5, 24.2, 21.8, 19.2, 14.8. (Predicted, data from synthesis papers may vary) | - |

| Mass Spectrum (m/z) | 234 (M+), 219, 205, 191, 177, 163, 149, 135, 121, 107, 93, 79, 67, 55, 41. (Characteristic fragmentation pattern) | - |

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Fresh or dried rhizomes of Hedychium spicatum are collected and authenticated. The rhizomes should be thoroughly cleaned and, if necessary, ground into a coarse powder to increase the surface area for extraction.

-

Extraction:

-

Hydrodistillation: This is a common method for extracting essential oils. The powdered rhizome is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate.

-

Solvent Extraction: Maceration or Soxhlet extraction using a non-polar solvent like hexane or petroleum ether can be employed to extract a broader range of compounds, including this compound. The solvent is then removed under reduced pressure to yield a crude extract.

-

Isolation and Purification

The crude extract or essential oil, which is a complex mixture of compounds, requires further separation to isolate this compound.

-

Column Chromatography: This is the primary technique for separating the components of the extract.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient elution system of non-polar to moderately polar solvents is employed. A typical gradient could start with n-hexane, gradually increasing the polarity with the addition of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate in a ratio that provides good separation of the components (e.g., 95:5 or 90:10).

-

Visualization: The spots on the TLC plate can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent such as vanillin-sulfuric acid followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated fraction containing this compound, reversed-phase Prep-HPLC can be utilized.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile.

-

Characterization

The purified compound is then subjected to spectroscopic analysis to confirm its identity as this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity and molecular weight of the compound and to obtain its mass fragmentation pattern. The retention time and mass spectrum are compared with known standards or literature data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the aldehyde carbonyl group.

Biological Activity

Preliminary research suggests that this compound exhibits antimicrobial properties.

-

Antibacterial Activity: The compound has shown inhibitory effects against various bacteria.

-

Antifungal Activity: this compound has demonstrated significant antifungal properties, particularly against yeast strains like Candida albicans.[1] Essential oils containing this compound have also shown inhibitory effects against this yeast.[1]

Further research is needed to fully elucidate the spectrum of biological activities and the underlying mechanisms of action of pure this compound.

Visualizations

Experimental Workflow for Isolation

References

An In-depth Technical Guide to the Olfactory Properties of Bicyclohomofarnesal Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Scent of Bicyclohomofarnesal

This compound is a synthetic sesquiterpenoid aldehyde renowned for its potent and complex ambergris-type odor profile. Ambergris, a rare and costly natural substance derived from sperm whales, is highly prized in perfumery for its unique woody, marine, and sweet scent.[1] Synthetic analogs like γ-bicyclohomofarnesal have become crucial in recreating this sought-after fragrance.[2]

Like many complex organic molecules, this compound is chiral, meaning it can exist in non-superimposable mirror-image forms known as enantiomers. It is a well-established principle in fragrance science that enantiomers of a chiral molecule can elicit significantly different olfactory responses. These differences can manifest in the odor character, intensity, and detection threshold. Therefore, a thorough understanding of the olfactory properties of each this compound enantiomer is critical for fine-tuning its application in fragrance formulations and for advancing our fundamental knowledge of structure-odor relationships.

This technical guide outlines the core experimental protocols required for the synthesis, separation, and comprehensive olfactory evaluation of this compound enantiomers. It further details how to structure and present the resulting quantitative data and visualizes the key experimental and conceptual workflows.

Synthesis and Separation of this compound Enantiomers

The evaluation of individual enantiomers necessitates their preparation in high optical purity. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. For complex bicyclic terpenoids like this compound, this often involves leveraging the "chiral pool" – readily available and inexpensive chiral natural products as starting materials. For instance, syntheses of labdane diterpenes have been achieved from precursors like geraniol or (R)-carvone. Key steps in such syntheses often include:

-

Lewis Acid-Assisted Chiral Brønsted Acid (LBA) Mediated Cationic Polyene Cyclization: To asymmetrically assemble the core bicyclic ring structure.

-

Enzyme-Catalyzed Reactions: Utilizing enzymes like lipases for stereoselective transformations.[2]

These methods allow for the controlled formation of the desired stereocenters, leading to an enantioenriched product.

Chiral Resolution

Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated. Common methods for chiral resolution include:

-

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers are then converted back to the individual enantiomers.[3]

-

Chiral Chromatography: This is a powerful and widely used technique.

-

High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP), the enantiomers exhibit different affinities for the column, leading to different retention times and thus their separation.

-

Gas Chromatography (GC): Similar to HPLC, a chiral GC column can be used to separate volatile enantiomers. This is particularly relevant as it can be directly coupled with olfactometry.

-

Experimental Protocols for Olfactory Evaluation

A multi-faceted approach is required for a comprehensive characterization of the olfactory properties of each enantiomer.

Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for analyzing the scent of individual volatile compounds within a sample.[1][4] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[1][4]

Methodology:

-

Sample Preparation: A dilute solution of the purified enantiomer in an appropriate solvent is prepared.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The enantiomer travels through a capillary column (often a chiral column to confirm enantiomeric purity) and is separated from any residual impurities.

-

Effluent Splitting: At the column outlet, the effluent is split into two paths. One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification. The other path is directed to a heated sniffing port.

-

Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration.

There are several methods for quantifying the olfactory data obtained from GC-O:

-

Detection Frequency: Multiple assessors evaluate the sample, and the results are compiled to create an "olfactogram" showing the percentage of assessors who detected an odor at specific retention times.

-

Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is sequentially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceived gives a "flavor dilution" (FD) factor, which is proportional to the odor's potency.

-

Direct Intensity: Assessors rate the perceived intensity of the odor on a predefined scale (e.g., a 5-point or 10-point scale) as it elutes from the sniffing port.

Determination of Odor Detection Thresholds

The odor detection threshold is the minimum concentration of a substance in a given matrix (e.g., water or air) that can be detected by a certain percentage of a sensory panel (typically 50%).

Methodology (ASTM E679 - Ascending Forced-Choice Triangle Test):

-

Panel Selection and Training: A panel of assessors (typically 20-30 individuals) is selected and trained to recognize the target odorant.

-

Sample Preparation: A series of dilutions of the enantiomer in the desired matrix (e.g., purified, odorless water) is prepared in ascending concentration steps.

-

Presentation: Assessors are presented with sets of three samples (triangles), where two are blanks (matrix only) and one contains the diluted odorant.

-

Evaluation: Assessors are asked to identify the "odd" sample.

-

Data Analysis: The concentration at which the panel can reliably (statistically significant) distinguish the odorant-containing sample from the blanks is determined as the group's detection threshold.

Quantitative Data Presentation

To facilitate direct comparison, all quantitative olfactory data for the this compound enantiomers should be summarized in a clear, structured table. As specific data for this compound is unavailable, the following table uses data for the enantiomers of Linalool, a well-studied chiral fragrance molecule, for illustrative purposes.[5][6]

| Property | (R)-(-)-Linalool | (S)-(+)-Linalool | Reference |

| Odor Description | Floral (lily of the valley), woody, petitgrain-like | Sweeter, more floral, less woody | [5] |

| Odor Threshold (in water) | 0.82 µg/kg | 8.3 µg/kg | [5][6] |

| Odor Threshold (in beer) | 6.5 µg/kg | 53 µg/kg | [5][6] |

Table 1: Illustrative Olfactory Properties of Linalool Enantiomers. This table serves as a template for presenting data for this compound enantiomers once it becomes available.

Visualization of Workflows and Signaling Pathways

Graphical representations are essential for conveying complex experimental workflows and biological concepts.

Caption: Experimental workflow for olfactory analysis of enantiomers.

References

The Synthesis of Ambrox: A Technical Guide to a Classic Fragrance Molecule

Introduction

Ambrox, a key constituent of the highly valued fragrance of ambergris, holds a significant position in the perfume industry. Its complex, warm, and musky aroma has made it a staple in fine fragrances for decades. While originally derived from a substance produced by sperm whales, the modern production of Ambrox relies on the semi-synthesis from naturally occurring precursors. This technical guide provides an in-depth exploration of the core industrial synthesis of (-)-Ambrox, focusing on the well-established and widely practiced route commencing from sclareol, a diterpene extracted from the clary sage plant (Salvia sclarea).

This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed overview of the synthetic pathway, experimental protocols, and quantitative data associated with the transformation of sclareol into Ambrox. While other synthetic strategies exist, the sclareol-based approach remains the most commercially significant and is the central focus of this guide. It is important to note that the initially mentioned "bicyclohomofarnesal" does not appear as a key intermediate in the widely documented and industrially practiced synthesis of Ambrox from sclareol.

The Core Synthetic Pathway: From Sclareol to Ambrox

The semi-synthesis of Ambrox from sclareol is a multi-step process that can be broadly divided into three key stages:

-

Oxidative Degradation of Sclareol to Sclareolide: The side chain of sclareol is cleaved through oxidation to form the lactone, sclareolide.

-

Reduction of Sclareolide to Ambradiol: The lactone group of sclareolide is reduced to a diol, known as ambradiol.

-

Cyclodehydration of Ambradiol to Ambrox: The final step involves an acid-catalyzed intramolecular cyclization of ambradiol to yield the target molecule, Ambrox.

This synthetic sequence is a cornerstone of industrial fragrance chemistry, and various reagents and conditions have been optimized over the years to improve yield and sustainability.

Caption: Overall workflow for the synthesis of Ambrox from sclareol.

Experimental Protocols and Data

This section provides detailed experimental protocols for each of the three main stages of Ambrox synthesis, along with a summary of reported quantitative data.

Stage 1: Oxidative Degradation of Sclareol to Sclareolide

The oxidative cleavage of the sclareol side chain is a critical step. Various oxidizing agents have been employed, with potassium permanganate and ozone being common choices. Ruthenium-catalyzed oxidations have also been developed as a more efficient alternative.

Table 1: Quantitative Data for the Synthesis of Sclareolide from Sclareol

| Oxidizing Agent/Method | Key Reagents | Solvent | Yield (%) | Reference |

| Ozone | O₃, O₂, Acetic Acid, Water, NaOH | Acetic Acid/Water | ~95% (crude) | [1] |

| Ruthenium-catalyzed | Ruthenium catalyst, Oxidizing agent | Water | Not specified | [2][3] |

| Potassium Permanganate | KMnO₄, Acetic Acid | Acetic Acid | Not specified | [4] |

Experimental Protocol: Ozonolysis of Sclareol [1]

This protocol is based on a patent describing the use of ozone as the primary oxidant.

-

Reaction Setup: Dissolve sclareol (100 g) in acetic acid (240 g). Add water (152 g) and sodium hydroxide (8 g) to the solution. Maintain the reaction mixture at 20°C with stirring.

-

Ozonolysis: Pass a stream of 10% by weight of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Use cooling to ensure the reaction temperature does not exceed 30°C.

-

Quenching: After 5 hours, purge the solution with nitrogen gas. To quench any peroxides, add sodium sulfite (5.5 g).

-

Workup: After several minutes, adjust the pH of the mixture to 2 with 6 M HCl. Extract the mixture with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).

-

Purification: The combined organic layers are washed, dried, and concentrated to yield crude sclareolide. Further purification can be achieved by crystallization.

Caption: Key transformation in the synthesis of sclareolide.

Stage 2: Reduction of Sclareolide to Ambradiol

The reduction of the lactone sclareolide to the corresponding diol, ambradiol, is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Quantitative Data for the Synthesis of Ambradiol from Sclareolide

| Reducing Agent | Solvent | Yield (%) | Reference |

| LiAlH₄ | Diethyl ether or THF | High (often quantitative) | [5] |

| KBH₄ or other borohydrides | Not specified | Not specified | [6] |

| Manganese pincer complex | Ethanol | Not specified | [7] |

Experimental Protocol: Reduction of Sclareolide with LiAlH₄ [5]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Sclareolide: Dissolve sclareolide in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.

Caption: Key transformation in the synthesis of ambradiol.

Stage 3: Cyclodehydration of Ambradiol to Ambrox

The final step in the synthesis is the acid-catalyzed cyclization of ambradiol to form the desired cyclic ether, Ambrox. A variety of acidic catalysts can be used for this transformation.

Table 3: Quantitative Data for the Synthesis of Ambrox from Ambradiol

| Catalyst | Solvent | Yield (%) | Reference |

| p-Toluenesulfonic acid | Toluene | High | [6] |

| Lewis Acids | Not specified | Not specified | [6] |

| Activated Zeolite | Hexane or Toluene | Not specified | [8] |

| Hydrothermal Water (HTW) | Water | 91.3% conversion | [8] |

Experimental Protocol: Cyclodehydration of Ambradiol [6]

-

Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene.

-

Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

-

Workup: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude Ambrox can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.

Caption: Key transformation in the synthesis of Ambrox.

Conclusion

The semi-synthesis of Ambrox from sclareol represents a classic and industrially vital application of organic synthesis in the fragrance industry. This technical guide has outlined the core three-stage process, providing detailed experimental protocols and quantitative data for each key transformation. While the specific conditions and reagents may be subject to proprietary industrial optimization, the fundamental chemistry described herein provides a solid foundation for understanding the production of this iconic fragrance molecule. The continued development of more sustainable and efficient methods, such as biocatalytic approaches and the use of greener reagents, will undoubtedly shape the future of Ambrox synthesis.

References

- 1. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]

- 2. CN101781276A - Modified method for preparing sclareolide from sclareol - Google Patents [patents.google.com]

- 3. US5525728A - Process for the production of sclareolide - Google Patents [patents.google.com]

- 4. JP2001247561A - Method for producing sclareolide - Google Patents [patents.google.com]

- 5. sctunisie.org [sctunisie.org]

- 6. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]

- 7. Manganese-Catalyzed Hydrogenation of Sclareolide - ChemistryViews [chemistryviews.org]

- 8. US9469622B2 - Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives - Google Patents [patents.google.com]

Methodological & Application

Enantioselective Synthesis of Bicyclohomofarnesal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclohomofarnesal is a bicyclic sesquiterpenoid of significant interest in fragrance chemistry and as a potential chiral building block in drug development. Its complex three-dimensional structure necessitates precise stereochemical control during synthesis. This document provides an overview of potential enantioselective synthetic strategies for this compound. While specific, established protocols for this exact molecule are not extensively documented in publicly available literature, this guide details analogous, well-established methodologies for the synthesis of structurally similar bicyclic terpenoids and aldehydes. The protocols and data presented herein are adapted from successful enantioselective syntheses of related compounds and are intended to serve as a foundational resource for researchers developing a synthetic route to this compound.

Introduction: Potential Synthetic Strategies

The enantioselective synthesis of this compound, a molecule lacking extensive specific synthetic literature, can be approached by adapting methods successful for analogous bicyclic systems. Key retrosynthetic disconnections suggest that the core bicyclic framework can be constructed via intramolecular cyclization of an acyclic precursor. The primary strategies discussed in these notes focus on:

-

Chiral Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Reactions: This powerful strategy involves the cyclization of a trienal precursor, where a chiral Lewis acid catalyst coordinates to the aldehyde, activating the dienophile and inducing facial selectivity in the cycloaddition.

-

Organocatalytic Inverse-Electron-Demand Oxo-Diels-Alder Reactions: This approach utilizes chiral secondary amine catalysts to form a chiral iminium ion from an enal, which then participates in a Diels-Alder reaction with an electron-rich diene. This method is particularly useful for constructing bicyclic dihydropyrans, which can be further elaborated.

-

Biocatalytic Approaches: The use of enzymes, such as ene-reductases and alcohol dehydrogenases, offers a highly selective and environmentally benign route to chiral bicyclic compounds. These methods are increasingly employed in the synthesis of fragrance ingredients.

These approaches provide a robust starting point for the development of a successful and stereocontrolled synthesis of this compound.

Chiral Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This proposed method is based on the highly effective asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids.[1][2] This strategy is directly applicable to the synthesis of bicyclic aldehydes from acyclic precursors.

Proposed Synthetic Workflow

Caption: Proposed workflow for the enantioselective synthesis of this compound via a chiral Lewis acid-catalyzed Intramolecular Diels-Alder reaction.

Experimental Protocol (Analogous Reaction)

This protocol is adapted from the intramolecular Diels-Alder reaction of trienals catalyzed by a chiral ruthenium Lewis acid.[1][2]

Materials:

-

Acyclic trienal precursor (substrate)

-

Chiral Ruthenium Catalyst (e.g., [Ru(acetone)((S,S)-BIPHOP-F)(Cp)][SbF6])

-

Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (5 mol%) in anhydrous CH2Cl2.

-

Add the acyclic trienal precursor (1.0 eq) to the catalyst solution at the specified reaction temperature (e.g., -20 °C to room temperature).

-

Stir the reaction mixture under the inert atmosphere and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched bicyclic aldehyde.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data (Analogous Reactions)

The following table summarizes results from analogous intramolecular Diels-Alder reactions of various trienals.

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| 1 | 2-methyl-(E,E)-2,7,9-decatrienal | 10 | 84 | >95:5 | 96 |

| 2 | (E,E)-2,7,9-decatrienal | 5 | 92 | 93:7 | 98 |

| 3 | (E,E)-N,N-dimethyl-2,7,9-decatrienamide | 10 | 78 | >95:5 | 95 |

Data adapted from analogous reactions in the literature.[1][3]

Organocatalytic Inverse-Electron-Demand Oxo-Diels-Alder Reaction

This strategy offers a metal-free alternative for the synthesis of bicyclic systems. The protocol is based on the highly enantioselective organocatalytic inverse-electron-demand oxo-Diels-Alder reaction of enolizable aliphatic aldehydes.[4]

Proposed Synthetic Workflow

Caption: Proposed workflow for this compound synthesis via an organocatalytic oxo-Diels-Alder reaction.

Experimental Protocol (Analogous Reaction)

This protocol is adapted from the organocatalytic synthesis of bicyclic dihydropyrans.[4]

Materials:

-

α,β-Unsaturated aldehyde precursor

-

Cyclic enone (as diene)

-

Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

-

Solvent (e.g., Chloroform, CHCl3)

-

Standard laboratory glassware

Procedure:

-

To a solution of the cyclic enone (1.0 eq) in the solvent, add the chiral secondary amine catalyst (20 mol%).

-

Add the α,β-unsaturated aldehyde precursor (1.5 eq) to the mixture.

-

Stir the reaction at the designated temperature (e.g., room temperature) and monitor by TLC.

-

Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the bicyclic product.

-

Analyze the enantiomeric excess by chiral HPLC.

Quantitative Data (Analogous Reactions)

The following table presents data from analogous organocatalytic oxo-Diels-Alder reactions.

| Entry | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |

| 1 | Acetaldehyde | (S)-Proline | 75 | >20:1 | 95 |

| 2 | Propanal | Jørgensen-Hayashi catalyst | 88 | 19:1 | 99 |

| 3 | Butanal | MacMillan catalyst | 82 | >20:1 | 97 |

Data adapted from analogous reactions in the literature.[4][5]

Biocatalytic Approaches

Biocatalysis presents a green and highly selective methodology for the synthesis of chiral fragrance compounds. Engineered enzymes can catalyze specific cyclization or reduction steps with high enantioselectivity.[6][7][8][9]

Proposed Synthetic Workflow

Caption: Proposed workflow for the biocatalytic synthesis of this compound.

Experimental Protocol (General Biocatalytic Reduction)

This is a general protocol for an enzymatic reduction, which would need to be optimized for the specific substrate and enzyme.

Materials:

-

Substrate (e.g., an unsaturated precursor to this compound)

-

Enzyme (e.g., Ene-reductase or Alcohol Dehydrogenase)

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (if needed for substrate solubility, e.g., DMSO)

Procedure:

-

In a temperature-controlled vessel, prepare a solution of the buffer.

-

Add the cofactor regeneration system components.

-

Add the enzyme and the cofactor.

-

Dissolve the substrate in a minimal amount of co-solvent and add it to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.

-

Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data (Analogous Biocatalytic Reactions)

The following table shows representative results for the biocatalytic synthesis of chiral fragrance compounds.

| Entry | Substrate | Enzyme Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Neryl acetone | Engineered SHC | (R)-α-dihydroionone | >99 | >99:1 er |

| 2 | Geranyl acetone | Engineered SHC | (S)-α-dihydroionone | >99 | >99:1 er |

| 3 | Citral | OYE2 (Ene-reductase) | (R)-Citronellal | 72 | >95 |

Data adapted from analogous biocatalytic reactions in the literature.[6][9]

Conclusion

The enantioselective synthesis of this compound can be strategically approached using methodologies that have proven successful for structurally related bicyclic terpenoids and aldehydes. Chiral Lewis acid-catalyzed intramolecular Diels-Alder reactions, organocatalytic cycloadditions, and biocatalytic transformations all represent viable and powerful strategies. The protocols and data presented in these application notes are intended to provide a solid foundation for the development of a robust and efficient synthetic route to this valuable chiral molecule. Further optimization of reaction conditions and catalyst selection will be crucial for achieving high yields and enantioselectivities for the target compound.

References

- 1. Asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Asymmetric synthesis of bicyclic dihydropyrans via organocatalytic inverse-electron-demand oxo-Diels–Alder reactions of enolizable aliphatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. Biocatalytic approaches for a more sustainable synthesis of sandalwood fragrances - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. re.public.polimi.it [re.public.polimi.it]

Application Notes and Protocols: Bicyclohomofarnesal as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of γ-Bicyclohomofarnesal as a chiral building block in organic synthesis. While direct applications in complex molecule synthesis are not extensively documented in publicly available literature, its structure presents significant opportunities for the stereoselective construction of intricate molecular architectures. These notes are intended to serve as a guide for researchers looking to explore the synthetic utility of this and similar chiral bicyclic aldehydes.

Introduction to γ-Bicyclohomofarnesal

γ-Bicyclohomofarnesal is a chiral bicyclic aldehyde that possesses a rigid carbon skeleton and a reactive aldehyde functional group. Its well-defined stereochemistry makes it an attractive starting material for the synthesis of enantiomerically pure compounds, particularly in the fields of natural product synthesis and drug discovery. The bicyclic nature of the molecule can impart unique conformational constraints and three-dimensional complexity into target molecules, which is often desirable for enhancing biological activity and selectivity.[1][2]

Potential Synthetic Applications

The aldehyde functionality in γ-Bicyclohomofarnesal is a versatile handle for a variety of carbon-carbon bond-forming reactions. The inherent chirality of the bicyclic scaffold can direct the stereochemical outcome of these reactions, leading to the formation of new stereocenters with high levels of diastereoselectivity.

1. Diastereoselective Nucleophilic Additions:

The aldehyde can undergo diastereoselective addition of various nucleophiles, such as Grignard reagents, organolithium reagents, and enolates. The facial selectivity of the attack on the carbonyl group is dictated by the steric hindrance imposed by the bicyclic framework, leading to the preferential formation of one diastereomer.

2. Olefination Reactions:

Reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefinations can be employed to convert the aldehyde into a variety of substituted alkenes. These reactions are fundamental in extending the carbon chain and introducing further functionality.

3. Reductive Amination:

The aldehyde can serve as a precursor for the synthesis of chiral amines through reductive amination. This transformation is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

4. Oxidative and Reductive Transformations:

The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol without affecting the chiral scaffold. These transformations provide access to a different set of functionalized chiral building blocks.

Experimental Protocols

Protocol 1: Synthesis of γ-Bicyclohomofarnesal

This protocol describes a representative synthesis of γ-Bicyclohomofarnesal starting from a chiral enone precursor.

Workflow for the Synthesis of γ-Bicyclohomofarnesal

References

Application of γ-Bicyclohomofarnesal in Fragrance Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Bicyclohomofarnesal is a synthetic bicyclic aldehyde prized in the fragrance industry for its potent and multifaceted ambergris character. Its complex odor profile, ranging from warm, woody, and ambery to subtly animalic and marine, makes it a valuable component in fine fragrance, personal care, and home care products. This document provides detailed application notes and experimental protocols for the effective use of γ-bicyclohomofarnesal in fragrance formulations, drawing upon established principles of fragrance chemistry and sensory science.

Chemical and Olfactory Properties

Chemical Name: (1'R,6'S,8'aS)-5,5,8'a-trimethyl-2'-methylenedecahydro-1'H-spiro[furan-2,7'-naphthalen]-1'-ylacetaldehyde CAS Number: 139933-77-2 Molecular Formula: C₁₈H₂₈O₂ Odor Profile: A powerful and complex ambergris scent with woody, dry, and slightly animalic facets. It is often described as having a remarkable diffusive character and excellent substantivity, making it a long-lasting base note.

The olfactory properties of bicyclic fragrance molecules are highly dependent on their stereochemistry. Different isomers of γ-Bicyclohomofarnesal can exhibit variations in odor character and intensity. While the primary commercial product possesses the desirable ambergris note, researchers should be aware that synthetic routes can produce a mixture of isomers, each with a potentially unique scent profile.

Quantitative Data

While specific proprietary data from fragrance houses is often not publicly available, the following table summarizes typical performance characteristics of potent ambergris materials like γ-Bicyclohomofarnesal based on industry knowledge and scientific publications.

| Parameter | Typical Value/Range | Notes |

| Odor Threshold | < 1 ng/L in air | Highly potent, effective at very low concentrations. |

| Substantivity on Fabric | > 48 hours | Excellent longevity, making it suitable for laundry care products. |

| Recommended Use Level | 0.01% - 0.5% | In the finished product, depending on the desired intensity and application. |

| Tenacity on Skin | 8 - 12 hours | Provides a long-lasting warm, ambery dry-down in fine fragrances. |

Experimental Protocols

Protocol for Synthesis of γ-Bicyclohomofarnesal from Sclareolide

This protocol outlines a common semi-synthetic route from a readily available natural precursor.

Objective: To synthesize γ-Bicyclohomofarnesal from (+)-sclareolide.

Materials:

-

(+)-Sclareolide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reduction of Sclareolide:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of (+)-sclareolide in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting mixture and wash the solid with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

-

Oxidation to γ-Bicyclohomofarnesal:

-

Dissolve the crude diol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure γ-bicyclohomofarnesal.

-

Protocol for Sensory Evaluation of γ-Bicyclohomofarnesal

Objective: To assess the olfactory profile of γ-Bicyclohomofarnesal.

Materials:

-

γ-Bicyclohomofarnesal (diluted to 1% in a suitable solvent like ethanol or dipropylene glycol)

-

Standard fragrance smelling strips

-

Odor-free evaluation booths

-

Panel of trained sensory analysts

Procedure:

-

Preparation:

-

Dip smelling strips into the 1% solution of γ-bicyclohomofarnesal, ensuring a consistent amount of material is applied to each strip.

-

Allow the solvent to evaporate for 30 seconds before evaluation.

-

-

Evaluation:

-

Present the smelling strips to the panelists in a controlled, odor-free environment.

-

Instruct panelists to evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.

-

Panelists should describe the odor using a standardized fragrance vocabulary, noting attributes such as "ambergris," "woody," "dry," "animalic," "marine," etc.

-

Panelists should also rate the intensity of the odor on a scale (e.g., 1 to 10).

-

-

Data Analysis:

-

Compile the descriptors and intensity ratings from all panelists.

-

Analyze the data to create a comprehensive olfactory profile of γ-bicyclohomofarnesal over time.

-

Protocol for Stability Testing in a Consumer Product Base

Objective: To evaluate the stability of γ-Bicyclohomofarnesal in a representative consumer product base (e.g., a liquid laundry detergent).

Materials:

-

γ-Bicyclohomofarnesal

-

Unfragranced liquid laundry detergent base

-

Glass storage containers

-

Environmental chamber or oven

-

UV light source

Procedure:

-

Sample Preparation:

-

Incorporate γ-bicyclohomofarnesal into the laundry detergent base at a typical use level (e.g., 0.2%).

-

Prepare a control sample of the unfragranced base.

-

Divide the fragranced and control samples into multiple aliquots for different storage conditions.

-

-

Storage Conditions:

-

Store samples under various conditions to simulate shelf-life and use:

-

Accelerated Aging: 40°C in an oven for 4, 8, and 12 weeks.

-

Light Exposure: Under a UV lamp for a specified duration.

-

Room Temperature: As a control.

-

-

-

Evaluation:

-

At each time point, evaluate the samples for:

-

Olfactory Changes: A sensory panel compares the stored fragranced sample to a freshly prepared sample to detect any changes in odor character or intensity.

-

Physical Changes: Observe any changes in color, clarity, or viscosity of the detergent base.

-

Chemical Analysis (Optional): Use techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of γ-bicyclohomofarnesal and identify any degradation products.

-

-

-

Data Analysis:

-

Record all observations and measurements.

-

Assess the overall stability of γ-bicyclohomofarnesal in the product base under the tested conditions.

-

Diagrams

Caption: Synthesis workflow for γ-Bicyclohomofarnesal from Sclareolide.

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Caption: Logical flow for fragrance stability testing in a consumer product.

Application Notes and Protocols for the Purification of Bicyclohomofarnesal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Bicyclohomofarnesal, a bicyclic sesquiterpenoid of interest for its potential applications in fragrance, flavoring, and pharmaceutical development. The following sections detail the purification strategy, from initial crude extract cleanup to final high-purity isolation, and provide methods for the characterization of the purified compound.

Introduction

This compound belongs to the diverse class of sesquiterpenoids, which are C15 isoprenoid compounds. These molecules are known for their significant biological activities and commercial applications. The purification of this compound from a crude synthetic reaction mixture or a natural extract is a critical step to enable its accurate biological evaluation and to meet the quality standards for its potential applications. Common impurities in a crude sample may include starting materials, reaction byproducts, and isomers.

The purification strategy outlined below employs a two-step chromatographic approach: an initial flash column chromatography for the removal of major impurities, followed by high-performance liquid chromatography (HPLC) for the isolation of high-purity this compound.

Purification Strategy Overview

The overall workflow for the purification of this compound is depicted below. This process begins with a crude sample, proceeds through a primary purification step to enrich the target compound, and concludes with a final polishing step to achieve high purity.

Caption: A general workflow for the purification of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the purification of bicyclic sesquiterpenoid aldehydes, which can be expected to be similar for this compound. These values are based on published data for structurally related compounds and serve as a benchmark for the purification process.[1][2]

Table 1: Flash Column Chromatography Performance

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Loading Capacity | 1-10% of silica gel weight |

| Typical Yield | 40-60% (of enriched fraction) |

| Purity of Enriched Fraction | 70-85% |

Table 2: Preparative HPLC Performance

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 2-5 mL/min |

| Detection | UV at 210 nm |

| Final Purity | >95% |

| Typical Recovery from HPLC | 80-95% |

Experimental Protocols

Protocol 1: Purification of this compound using Flash Column Chromatography

This protocol describes the initial purification of a crude this compound sample to remove non-polar and highly polar impurities.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column for chromatography

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Load the sample onto the top of the silica gel column.

-